molecular formula C15H16OS B2607001 (R)-Mesityl phenyl sulfoxide CAS No. 100431-21-8

(R)-Mesityl phenyl sulfoxide

Cat. No.: B2607001
CAS No.: 100431-21-8
M. Wt: 244.35
InChI Key: NPTGGTKSCLGSSS-QGZVFWFLSA-N
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Description

®-Mesityl phenyl sulfoxide is a chiral organosulfur compound characterized by the presence of a sulfinyl group attached to a mesityl (2,4,6-trimethylphenyl) and a phenyl group. This compound is notable for its applications in asymmetric synthesis and its role as a chiral auxiliary in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-Mesityl phenyl sulfoxide can be synthesized through the asymmetric oxidation of mesityl phenyl sulfide. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone. The reaction typically requires a chiral catalyst to ensure the formation of the desired enantiomer. For instance, the use of a chiral titanium complex can facilitate the selective oxidation of mesityl phenyl sulfide to ®-mesityl phenyl sulfoxide under mild conditions .

Industrial Production Methods: In an industrial setting, the production of ®-mesityl phenyl sulfoxide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate biocatalytic methods, utilizing enzymes such as Baeyer-Villiger monooxygenases, to achieve high enantioselectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions: ®-Mesityl phenyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.

    Reduction: Reduction of the sulfoxide can regenerate the sulfide.

    Substitution: The sulfinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, oxone.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

®-Mesityl phenyl sulfoxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-mesityl phenyl sulfoxide involves its interaction with various molecular targets through its sulfinyl group. The chiral nature of the compound allows it to participate in stereoselective reactions, influencing the outcome of asymmetric syntheses. The sulfinyl group can act as both an electrophile and a nucleophile, depending on the reaction conditions, enabling a diverse range of chemical transformations .

Comparison with Similar Compounds

  • Methyl phenyl sulfoxide
  • Ethyl phenyl sulfoxide
  • Isopropyl phenyl sulfoxide

Comparison: ®-Mesityl phenyl sulfoxide is unique due to the presence of the mesityl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. Compared to other sulfoxides, the mesityl group enhances the compound’s stability and makes it a more effective chiral auxiliary in asymmetric synthesis .

Properties

IUPAC Name

1,3,5-trimethyl-2-[(R)-phenylsulfinyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16OS/c1-11-9-12(2)15(13(3)10-11)17(16)14-7-5-4-6-8-14/h4-10H,1-3H3/t17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTGGTKSCLGSSS-QGZVFWFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[S@](=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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